molecular formula C10H17I2NO2 B13644139 AP3Impurity5

AP3Impurity5

Cat. No.: B13644139
M. Wt: 437.06 g/mol
InChI Key: ULZVMTHSSTWNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of AP3Impurity5 involves several synthetic routes and reaction conditions. One common method includes a Grignard reaction, where a raw material reacts with a Grignard reagent such as 4-fluorophenylmagnesium halide . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of AP3Impurity5 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific context in which the compound is studied. Understanding these mechanisms is crucial for developing strategies to mitigate the effects of impurities in pharmaceuticals.

Comparison with Similar Compounds

AP3Impurity5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other impurities found in pharmaceutical products, such as degradation products and by-products of synthesis . What sets this compound apart is its specific chemical structure and the unique reactions it undergoes. This uniqueness can be leveraged to develop targeted analytical methods for its detection and quantification.

Conclusion

This compound is a significant compound in the pharmaceutical industry due to its role as an impurity in drug synthesis. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is crucial for ensuring the quality and safety of pharmaceutical products.

Properties

Molecular Formula

C10H17I2NO2

Molecular Weight

437.06 g/mol

IUPAC Name

tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3

InChI Key

ULZVMTHSSTWNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1CI)CI

Origin of Product

United States

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